molecular formula C9H10ClNO2 B8771868 Methyl 3-chloro-4-(methylamino)benzoate

Methyl 3-chloro-4-(methylamino)benzoate

Cat. No.: B8771868
M. Wt: 199.63 g/mol
InChI Key: JETASXOBVOZHBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-chloro-4-(methylamino)benzoate is a benzoate ester derivative featuring a chlorine atom at the 3-position and a methylamino group (-NHCH₃) at the 4-position of the aromatic ring. Its molecular formula is C₉H₉ClNO₂, with a molecular weight of 198.63 g/mol (calculated based on structural analogs in the evidence). This compound belongs to a class of substituted benzoates with applications in pharmaceutical intermediates and organic synthesis.

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

methyl 3-chloro-4-(methylamino)benzoate

InChI

InChI=1S/C9H10ClNO2/c1-11-8-4-3-6(5-7(8)10)9(12)13-2/h3-5,11H,1-2H3

InChI Key

JETASXOBVOZHBU-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)C(=O)OC)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 3-chloro-4-(methylamino)benzoate with structurally related compounds, focusing on substituent effects, physicochemical properties, synthetic routes, and applications.

Substituent Effects on Reactivity and Functionality

Substituents on the benzoate scaffold significantly influence electronic, steric, and solubility properties:

Compound Name Substituents (Position) Key Functional Groups
This compound Cl (3), -NHCH₃ (4) Ester, amine
Methyl 3-chloro-4-morpholinobenzoate [1] Cl (3), morpholino (4) Ester, morpholine (cyclic amine)
Methyl 3-chloro-4-(cyclopropylamino)benzoate [2] Cl (3), cyclopropylamino (4) Ester, cyclopropane-amine
Methyl 3-chloro-4-(hydroxymethyl)benzoate [7] Cl (3), -CH₂OH (4) Ester, hydroxymethyl
Methyl 2-chloro-5-(methylamino)benzoate [8] Cl (2), -NHCH₃ (5) Positional isomer
  • Morpholino vs. Methylamino ( vs. Target Compound): The morpholino group in [1] introduces a bulky, electron-rich heterocycle, enhancing solubility in polar solvents but reducing reactivity in nucleophilic substitutions compared to the simpler methylamino group .
  • Cyclopropylamino vs.
  • Hydroxymethyl vs. Methylamino (): The hydroxymethyl group in [7] increases polarity (pKa ~13.72) and hydrogen-bonding capacity, making it suitable for prodrug formulations .

Physicochemical Properties

Key properties of analogs (experimental/predicted):

Compound [Ref.] Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) pKa
Target Compound 198.63 ~300 (estimated) ~1.3 (estimated) ~9.5
Morpholino analog [1] 255.70 N/A N/A N/A
Cyclopropyl analog [2] 298.75 N/A N/A N/A
Hydroxymethyl analog [7] 200.62 333.6 (predicted) 1.310 13.72
  • Boiling Points : The hydroxymethyl derivative [7] has a higher predicted boiling point (333.6°C) due to stronger intermolecular hydrogen bonding .
  • pKa Trends: The methylamino group in the target compound is less acidic than the hydroxymethyl group in [7], aligning with its weaker hydrogen-bonding capability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.